

literature review on 1H-Indene-2-butanoic acid research

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Compound of Interest

Compound Name: 1H-Indene-2-butanoic acid

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An In-depth Technical Guide on **1H-Indene-2-butanoic Acid** Research: A Literature Review of the Indene Scaffold in Drug Discovery

This technical guide provides a comprehensive literature review of research on indene derivatives, with a focus on their synthesis, biological activities, and potential therapeutic applications. While direct research on **1H-Indene-2-butanoic acid** is limited, this document serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the broader knowledge on the indene scaffold, for which **1H-Indene-2-butanoic acid** is a representative structure.

Introduction to the Indene Scaffold

The indene core, a bicyclic aromatic hydrocarbon, is a significant structural motif in medicinal chemistry. Its rigid framework provides a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities. Various indene derivatives have been investigated for their potential as antitumor, antihypercholesterolemic, antiallergic, anticonvulsant, herbicidal, fungicidal, and antimicrobial agents[1]. The exploration of this chemical class continues to be an active area of research in the pursuit of new and effective drugs.

Synthesis of Indene Derivatives

A diverse range of synthetic methodologies has been developed for the construction and functionalization of the indene skeleton. These methods allow for the creation of extensive



libraries of indene derivatives for structure-activity relationship (SAR) studies.

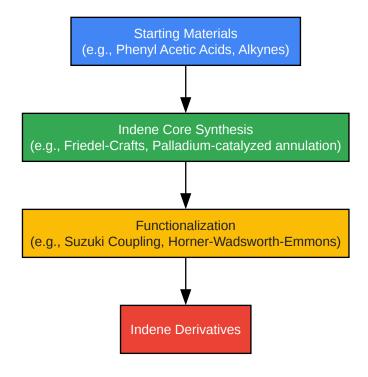
Experimental Protocol: Synthesis of Indene Amino Acid Derivatives

A notable synthetic route is the preparation of indene amino acid derivatives, which have been explored as succinate dehydrogenase inhibitors[1]. A generalized protocol based on a published synthesis is as follows:

- Formation of the Indene Core: The synthesis is initiated with the reaction of 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate.
- Hydrolysis: The resulting intermediate is subjected to hydrolysis under acidic conditions to yield the corresponding amino derivative, 2-amino-indene-2-carboxylic acid ethyl ester[1].
- Amide Coupling: The amino derivative is then condensed with a carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to form the final amide product.
- Workup and Purification: The reaction mixture is typically extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which may be further purified if necessary[1].

A generalized workflow for the synthesis of various indene derivatives is illustrated in the following diagram.





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General synthetic workflow for indene derivatives.

Biological Activities and Therapeutic Targets

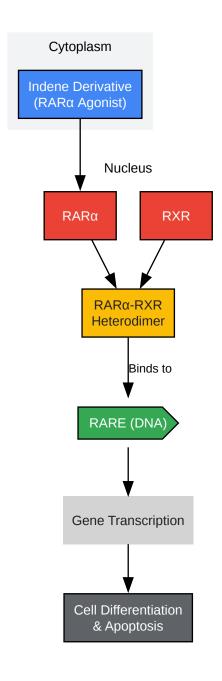
Indene derivatives have been shown to modulate the activity of various biological targets, leading to a broad spectrum of pharmacological effects.

Retinoic Acid Receptor α (RARα) Agonists

Several novel indene derivatives have been designed and synthesized as agonists of the retinoic acid receptor α (RAR α), a validated target in oncology[2][3]. These compounds have demonstrated moderate binding affinity for RAR α and significant antiproliferative activity in cancer cell lines[2][3]. For example, the derivative 4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid was found to be a potent inducer of differentiation in NB4 human leukemia cells[2][3].

The signaling pathway of RARα involves its heterodimerization with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription and promoting cellular differentiation and apoptosis.





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Simplified signaling pathway of RARα activation by an indene agonist.

Serotonin 5-HT6 Receptor Ligands

The indene scaffold has also been employed in the design of novel ligands for the serotonin 5-HT6 receptor, a target of interest for the treatment of cognitive disorders[4]. Synthetic routes to (Z)-arylmethylideneindenes and indenylsulfonamides have been developed, with (3-indenyl)acetic acids serving as key intermediates in their preparation[4].



Succinate Dehydrogenase Inhibitors

In the field of agrochemicals, indene amino acid derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain of fungi[1]. Molecular docking studies have guided the design of these compounds to optimize their interaction with the hydrophobic pocket of the SDH enzyme[1].

Quantitative Data Summary

The following table summarizes key quantitative data for various classes of indene derivatives from the literature.

Compound Class	Target	Assay	Result	Reference
Indene-derived benzoic acids	Retinoic Acid Receptor α (RARα)	NB4 cell differentiation	68.88% differentiation at 5 μΜ	[2][3]
Indene amino acid derivatives	Succinate Dehydrogenase (SDH)	Molecular Docking	Enhanced hydrophobic interaction	[1]
(Z)- arylmethylidenei ndenes	Serotonin 5-HT6 Receptor	Ligand Binding	Acted as 5-HT6 receptor ligands	[4]

Future Outlook for 1H-Indene-2-butanoic acid

While direct research on **1H-Indene-2-butanoic acid** is scarce, its structure, featuring the versatile indene scaffold and a butanoic acid side chain, suggests potential for biological activity. The butanoic acid moiety is a short-chain fatty acid, and such molecules are known to possess antimicrobial properties[5]. Butyrate, for instance, has been shown to enhance the bactericidal activity of macrophages[6][7]. This suggests that **1H-Indene-2-butanoic acid** and its derivatives could be promising candidates for the development of novel antimicrobial agents. Further research is warranted to synthesize and evaluate the biological activities of this and related compounds.



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